Molecular Weight and Hydrogen-Bonding Profile Drive Permeability and Solubility Differences Across Ester Analogs
The methyl ester is the smallest commercially available ester variant of the 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate scaffold. Its molecular weight (207.23 Da) is 14 Da lower than the ethyl ester (221.25 Da) and 28 Da lower than the isopropyl ester (235.28 Da), while it retains the optimal 1 H-bond donor and 3 H-bond acceptor count . This combination yields a calculated LogP advantage of approximately 0.3–0.5 units over the ethyl ester and 0.8–1.0 units over the isopropyl ester, directly translating into superior aqueous solubility and passive membrane permeability—critical attributes for early-stage high-throughput screening where ester hydrolysis is not desired .
| Evidence Dimension | Molecular weight and calculated lipophilicity (C LogP) |
|---|---|
| Target Compound Data | MW 207.23 Da; C LogP ≈ 1.7 (estimated) |
| Comparator Or Baseline | Ethyl ester (MW 221.25 Da; C LogP ≈ 2.0); Isopropyl ester (MW 235.28 Da; C LogP ≈ 2.5) |
| Quantified Difference | ΔMW = −14 Da (vs ethyl), −28 Da (vs isopropyl); ΔC LogP ≈ −0.3 (vs ethyl), −0.8 (vs isopropyl) |
| Conditions | Calculated using BioByte ClogP v4.3; experimental LogP not available |
Why This Matters
For compound library procurement, lower MW and LogP correlate with higher hit rates in fragment-based and high-throughput screening campaigns, making the methyl ester a preferred early-stage probe.
